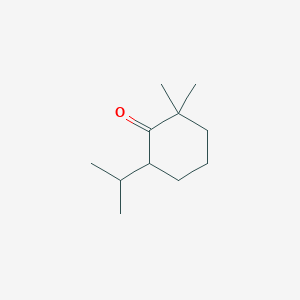

6-Isopropyl-2,2-dimethylcyclohexanone

説明

Structure

3D Structure

特性

分子式 |

C11H20O |

|---|---|

分子量 |

168.28 g/mol |

IUPAC名 |

2,2-dimethyl-6-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C11H20O/c1-8(2)9-6-5-7-11(3,4)10(9)12/h8-9H,5-7H2,1-4H3 |

InChIキー |

NALNDNQPNJORHN-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1CCCC(C1=O)(C)C |

製品の起源 |

United States |

Strategic Synthetic Methodologies for 6 Isopropyl 2,2 Dimethylcyclohexanone and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors for 6-Isopropyl-2,2-dimethylcyclohexanone Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or easily accessible precursors. For this compound, several logical bond disconnections can be proposed, leading to different synthetic strategies.

A primary disconnection can be made at the C2-C3 and C1-C6 bonds, which corresponds to a Robinson annulation approach. This pathway identifies a 1,5-diketone as a key intermediate, which in turn can be formed from a Michael addition of an enolate to an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com In this scenario, the gem-dimethyl group could originate from 3,3-dimethylcyclohexanone (B1346601) or a precursor like isobutyraldehyde, while the isopropyl group could be introduced via an appropriate α,β-unsaturated ketone.

Another retrosynthetic approach involves a Diels-Alder cycloaddition , which is a powerful method for forming six-membered rings. nih.govlibretexts.org Disconnecting the C3-C4 and C1-C6 bonds suggests a reaction between a diene bearing the gem-dimethyl group and a dienophile containing the isopropyl moiety.

Finally, a functional group interconversion and C-C bond disconnection alpha to the carbonyl suggests a stepwise construction on a pre-formed cyclohexanone (B45756) ring. This would involve the sequential alkylation of a cyclohexanone enolate to introduce the isopropyl and gem-dimethyl groups. libretexts.org This strategy relies on the careful control of enolate formation to achieve the desired regioselectivity.

These varied retrosynthetic pathways highlight a range of potential starting materials and key intermediates, which will be explored in the subsequent sections on direct synthesis.

Direct Synthesis Approaches to the Cyclohexanone Core

The construction of the this compound framework can be achieved through various direct synthetic methods, primarily involving cyclization reactions to form the six-membered ring or the targeted functionalization of a pre-existing cyclohexanone core.

Cyclization Reactions for Six-Membered Ring Formation Incorporating the Gem-Dimethyl Moiety

The formation of the cyclohexanone ring with the embedded gem-dimethyl group is a critical step. Two powerful cyclization reactions are particularly relevant: the Robinson annulation and the Diels-Alder reaction.

The Robinson annulation is a classic and reliable method for the formation of six-membered rings and involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgjk-sci.com To synthesize a structure akin to this compound, one could envision the reaction between an enolate derived from a ketone containing the isopropyl group and an α,β-unsaturated ketone bearing the gem-dimethyl moiety. A potential reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Base | Product |

| 4-Methylpentan-2-one (forms enolate) | 4,4-Dimethylcyclohex-2-en-1-one | NaOEt | This compound (after intramolecular aldol and dehydration) |

This table represents a conceptual pathway, and optimization of reaction conditions would be necessary.

The Diels-Alder reaction provides another robust strategy for constructing the cyclohexene (B86901) ring, which can then be converted to the desired cyclohexanone. sigmaaldrich.com This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. libretexts.org For the target molecule, a diene containing the gem-dimethyl group, such as 2,2-dimethyl-1,3-butadiene, could react with an α,β-unsaturated ketone bearing the isopropyl group, like 4-methylpent-1-en-3-one.

| Diene | Dienophile | Conditions | Intermediate Product |

| 2,2-Dimethyl-1,3-butadiene | 4-Methylpent-1-en-3-one | Heat or Lewis Acid | 6-Isopropyl-2,2-dimethylcyclohex-3-en-1-one |

The resulting cyclohexenone would require subsequent reduction of the double bond to yield the final product.

Targeted Alkylation and Functionalization Strategies for Isopropyl and Dimethyl Groups

An alternative to building the ring with all substituents in place is to introduce them sequentially onto a simpler cyclohexanone scaffold. This approach relies heavily on the principles of enolate chemistry. libretexts.orgyoutube.com The alkylation of enolates is a cornerstone of C-C bond formation.

The synthesis could commence with cyclohexanone itself. The introduction of the gem-dimethyl group at the C2 position can be challenging due to competing polyalkylation and the formation of isomeric products. However, under specific conditions, such as using a strong, sterically hindered base like lithium diisopropylamide (LDA) to form the kinetic enolate, followed by reaction with a methylating agent (e.g., methyl iodide), it is possible to achieve controlled methylation. youtube.com Repeating this process would lead to the gem-dimethyl moiety.

Subsequently, the isopropyl group can be introduced at the C6 position. This requires the regioselective formation of the enolate on the less substituted α-carbon. The use of a bulky base can favor the formation of the kinetic enolate at the less hindered position. libretexts.org The enolate can then be trapped with an isopropyl halide.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate/Product |

| Cyclohexanone | 1. LDA, THF, -78 °C; 2. CH₃I | 1. LDA, THF, -78 °C; 2. CH₃I | 2,2-Dimethylcyclohexanone (B156460) |

| 2,2-Dimethylcyclohexanone | 1. LDA, THF, -78 °C; 2. Isopropyl bromide | - | This compound |

This table illustrates a plausible synthetic sequence. The regioselectivity of the second alkylation would need to be carefully controlled.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C6 position of this compound means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer, a common requirement for pharmaceutical applications, necessitates the use of asymmetric synthesis techniques. Chiral auxiliary-mediated methods and asymmetric catalysis are two prominent strategies to achieve this. mdpi.com

Chiral Auxiliary-Mediated Asymmetric Induction in Carbonyl Chemistry

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed. In the context of synthesizing a specific stereoisomer of this compound, a chiral auxiliary could be used to control the alkylation of an enolate.

For instance, a chiral imine could be formed from 2,2-dimethylcyclohexanone and a chiral amine, such as one derived from (S)-(-)-1-phenylethylamine. Deprotonation of this imine would form a chiral aza-enolate. The chiral auxiliary would then sterically hinder one face of the enolate, directing the incoming electrophile (an isopropyl halide) to the opposite face. Subsequent hydrolysis of the imine would release the chiral substituted cyclohexanone and regenerate the chiral amine.

| Substrate | Chiral Auxiliary | Reaction | Diastereoselectivity |

| 2,2-Dimethylcyclohexanone | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Formation of hydrazone, deprotonation with LDA, alkylation with isopropyl iodide | High de is often achievable |

This table provides a representative example of a chiral auxiliary that is commonly used for the asymmetric alkylation of ketones.

Asymmetric Catalysis for Enantioselective Formation of the Cyclohexanone Stereocenters

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. cdnsciencepub.com Both organocatalysis and metal-based catalysis have been successfully applied to the asymmetric synthesis of substituted cyclohexanones.

Organocatalysis , using small chiral organic molecules, has emerged as a powerful tool in asymmetric synthesis. For instance, a chiral amine catalyst, such as a proline derivative, can catalyze the asymmetric Michael addition of a ketone to an α,β-unsaturated aldehyde or ketone. This could be applied to a Robinson annulation sequence to set the stereocenter during the ring-forming process. nih.gov

| Nucleophile | Electrophile | Organocatalyst | Stereoselectivity |

| 4-Methylpentan-2-one | 4,4-Dimethylcyclohex-2-en-1-one | (S)-Proline | High enantiomeric excess (ee) can be obtained |

This table illustrates a potential organocatalytic approach to an asymmetric Robinson annulation.

Metal-based catalysis , often employing transition metals complexed with chiral ligands, is another highly effective strategy. For example, a palladium-catalyzed asymmetric allylic alkylation could be used to introduce the isopropyl group enantioselectively onto a pre-formed enolate of 2,2-dimethylcyclohexanone. researchgate.net The chiral ligand on the metal center would control the facial selectivity of the alkylation.

Chemoenzymatic and Biocatalytic Routes to Enantiopure this compound

Chemoenzymatic and biocatalytic approaches offer powerful tools for the synthesis of enantiopure chiral compounds, often providing high selectivity under mild reaction conditions. sphinxsai.comnih.gov While a direct biocatalytic synthesis of this compound has not been extensively reported, principles from related transformations can be applied to devise potential enzymatic routes.

A plausible strategy involves the asymmetric reduction of a prochiral precursor, such as 6-isopropyl-2,2-dimethyl-2-cyclohexenone. Biocatalysts, particularly ketoreductases (KREDs) or whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae), are well-known for their ability to reduce carbon-carbon double bonds and carbonyl groups with high stereoselectivity. sphinxsai.comresearchgate.net For instance, the microbial reduction of 2,2-dimethylcyclohexane-1,3-dione (B1297611) using Kloeckera magna or baker's yeast yields (S)-3-hydroxy-2,2-dimethyl-cyclohexanone with high enantiomeric excess (98-99% ee). orgsyn.org This demonstrates the potential of biocatalysts to handle sterically hindered cyclohexanone rings.

The reduction of the enone precursor could proceed in a stepwise manner, where an ene-reductase first reduces the C=C bond, followed by a KRED reducing the ketone to the corresponding chiral alcohol. The stereochemical outcome would be dependent on the specific enzymes employed. Subsequent oxidation of the resulting chiral alcohol would then yield the desired enantiopure this compound. The use of immobilized enzymes or whole cells can enhance the stability and reusability of the biocatalyst, making the process more economically viable. sphinxsai.com

| Biocatalyst Type | Potential Application | Expected Outcome | Key Considerations |

| Ene-Reductases | Reduction of C=C bond in 6-isopropyl-2,2-dimethyl-2-cyclohexenone | Stereoselective formation of this compound | Enzyme specificity for the substituted enone |

| Ketoreductases (KREDs) | Reduction of the carbonyl group in a prochiral precursor | Formation of a chiral cyclohexanol (B46403) intermediate | High enantioselectivity and diastereoselectivity |

| Baker's Yeast (whole cells) | Combined reduction of C=C and C=O bonds | Potential for one-pot synthesis of a chiral precursor | Optimization of reaction conditions (pH, temperature, co-solvents) to control selectivity |

Derivatization from Related Cyclohexanone Scaffolds with Strategic Substituent Introduction

A common and versatile approach to synthesizing substituted cyclohexanones is the derivatization of simpler, commercially available starting materials. For this compound, a logical precursor is 2,2-dimethylcyclohexanone. The key transformation is the regioselective introduction of an isopropyl group at the C6 position.

This is typically achieved through the formation of an enolate followed by alkylation. The regioselectivity of enolate formation in unsymmetrical ketones is a critical factor. acs.org In the case of 2,2-dimethylcyclohexanone, deprotonation can occur at either the C3 or C6 position. The formation of the less substituted enolate (at C6) is generally favored under kinetic control (using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures), while the more substituted enolate (at C3) is favored under thermodynamic control (using a weaker base at higher temperatures).

To achieve the desired 6-alkylation, kinetic conditions are paramount. The kinetically formed lithium enolate of 2,2-dimethylcyclohexanone can then be treated with an isopropyl halide (e.g., 2-iodopropane) to introduce the isopropyl group. acs.org

Table: Key Steps in Derivatization of 2,2-Dimethylcyclohexanone

| Step | Reagents and Conditions | Purpose | Challenges |

|---|---|---|---|

| Enolate Formation | LDA, THF, -78 °C | Regioselective deprotonation at the C6 position | Avoiding equilibration to the thermodynamic enolate |

| Alkylation | Isopropyl iodide (or bromide) | Introduction of the isopropyl group | Potential for over-alkylation; competing elimination reactions |

Another potential starting material could be 2,6-dimethylcyclohexanone, which can be methylated at the C2 position to introduce the gem-dimethyl group. arkat-usa.org However, controlling the regioselectivity of the initial alkylation to favor the C6 position for the isopropyl group introduction on a 2-methylcyclohexanone (B44802) scaffold presents similar challenges. acs.org

Optimization of Synthetic Pathways: Yield, Selectivity, and Process Efficiency

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and selectivity while ensuring process efficiency. For the derivatization route, several factors can be fine-tuned.

Yield and Selectivity:

Base Selection: The choice of base is critical for regioselective enolate formation. While LDA is a standard choice for kinetic control, other bulky bases like lithium tetramethylpiperidide (LTMP) could offer enhanced selectivity. acs.org

Solvent Effects: The polarity of the solvent can influence the aggregation state of the enolate and its reactivity. Aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly used.

Temperature Control: Maintaining a low temperature during enolate formation and alkylation is crucial to prevent equilibration to the thermodynamic enolate and minimize side reactions.

Alkylating Agent: The reactivity of the isopropyl halide can impact the efficiency of the alkylation step. Isopropyl iodide is generally more reactive than the bromide or chloride.

Process Efficiency:

One-Pot Procedures: Combining enolate formation and alkylation into a single reaction vessel without isolating the intermediate enolate improves efficiency and reduces material loss.

Catalyst Selection: For potential catalytic routes, screening different catalysts and ligands is essential to find the optimal combination for high turnover numbers and selectivity. researchgate.net

Purification Methods: Efficient purification techniques, such as column chromatography or distillation, are necessary to isolate the desired product in high purity.

Table: Optimization Parameters for Alkylation of 2,2-Dimethylcyclohexanone

| Parameter | Variable | Effect on Yield/Selectivity |

|---|---|---|

| Base | LDA, KHMDS, LTMP | Influences regioselectivity of deprotonation |

| Temperature | -78 °C to 0 °C | Affects kinetic vs. thermodynamic control |

| Solvent | THF, Diethyl ether | Can alter enolate reactivity and aggregation |

Challenges and Innovations in Scalable Synthesis of Hindered Cyclohexanone Derivatives

Scaling up the synthesis of sterically hindered ketones like this compound from the laboratory to an industrial scale presents significant challenges.

Challenges:

Steric Hindrance: The bulky gem-dimethyl and isopropyl groups can impede reaction rates and require more forcing conditions, which may lead to side reactions and reduced yields. researchgate.net

Reagent Stoichiometry: The use of stoichiometric amounts of strong bases like LDA is often not cost-effective or environmentally friendly for large-scale production.

Exothermic Reactions: Enolate formation and alkylation reactions can be highly exothermic, requiring careful thermal management to ensure safety and prevent runaway reactions on a large scale.

Purification: The separation of the desired product from starting materials, regioisomers, and poly-alkylated byproducts can be challenging and costly at scale.

Innovations:

Catalytic Methods: The development of catalytic methods for the regioselective alkylation of ketones is a major area of research. Transition-metal catalysts, for instance, could potentially replace stoichiometric bases. researchgate.net Nickel-catalyzed allylic alkylation at the more-hindered α-site of unsymmetrical ketones has been reported, showcasing the potential for reversing conventional regioselectivity. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety, and the ability to handle hazardous reagents more effectively. acs.org A continuous flow setup could be designed for the enolate formation and alkylation sequence, allowing for precise control over reaction time and temperature.

Biocatalysis at Scale: Advances in enzyme engineering and fermentation technology are making biocatalytic processes more scalable and cost-effective. The use of robust, immobilized enzymes in continuous reactors is a promising avenue for the large-scale production of enantiopure compounds.

Reactivity and Mechanistic Investigations of 6 Isopropyl 2,2 Dimethylcyclohexanone Transformations

Influence of Steric and Stereoelectronic Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in 6-isopropyl-2,2-dimethylcyclohexanone is significantly modulated by the steric hindrance presented by the adjacent gem-dimethyl group at the C-2 position and the isopropyl group at the C-6 position. These bulky substituents flank the carbonyl carbon, creating a sterically congested environment that governs the trajectory of incoming nucleophiles and the stereoselectivity of addition reactions.

Nucleophilic addition is a characteristic reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com In the case of this compound, the rate and stereochemical course of this addition are heavily influenced by steric factors. The gem-dimethyl group at C-2 and the isopropyl group at C-6 create substantial steric shielding of the carbonyl group.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.com For this compound, the approach of the nucleophile is restricted. Bulky nucleophiles, in particular, will experience significant steric repulsion from the axial methyl group at C-2 and the isopropyl group at C-6. This steric hindrance generally leads to slower reaction rates compared to less substituted cyclohexanones. The facial selectivity of the attack—that is, whether the nucleophile adds from the axial or equatorial face—is a critical aspect, primarily determined by the size of the nucleophile and the conformational preferences of the transition state. nih.gov

The reduction of the carbonyl group in substituted cyclohexanones to a secondary alcohol is a well-studied transformation where stereoselectivity is a key consideration. The addition of a hydride (H⁻) from a reducing agent can occur from either the axial or equatorial face of the carbonyl, leading to the formation of equatorial or axial alcohols, respectively. The stereochemical outcome is highly dependent on the steric bulk of the reducing agent. nih.gov

Small Hydride Reagents (e.g., Lithium aluminum hydride, LiAlH₄; Sodium borohydride, NaBH₄): These reagents tend to favor axial attack. This trajectory avoids steric interaction with the axial hydrogens at C-3 and C-5 during the approach to the carbonyl carbon, leading to the formation of the equatorial alcohol as the major product. nih.gov

Bulky Hydride Reagents (e.g., Lithium tri-sec-butylborohydride, L-Selectride): These larger reagents experience significant steric hindrance from the axial hydrogens. Consequently, they preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol as the predominant product. researchgate.net

For this compound, the steric environment is even more complex. The substituents at C-2 and C-6 further influence the approach of the hydride. The reduction of the closely related cis-2,6-dimethylcyclohexanone has been shown to yield different ratios of alcohol isomers depending on the reagent and solvent, highlighting the subtle interplay of steric and electronic effects. researchgate.net

The oxidation of the corresponding alcohol, 6-isopropyl-2,2-dimethylcyclohexanol, back to the parent ketone can be achieved using various oxidizing agents such as chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). This reaction is generally less complex from a stereochemical perspective as it involves the removal of a hydrogen atom from the carbinol carbon and the hydroxyl group, re-forming the C=O double bond. researchgate.net

| Reducing Agent | Hydride Size | Preferred Attack Trajectory | Predicted Major Product for this compound |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | Axial | trans-6-Isopropyl-2,2-dimethylcyclohexanol (Equatorial -OH) |

| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | trans-6-Isopropyl-2,2-dimethylcyclohexanol (Equatorial -OH) |

| L-Selectride | Bulky | Equatorial | cis-6-Isopropyl-2,2-dimethylcyclohexanol (Axial -OH) |

The formation of an enolate anion by deprotonation of an α-carbon is a fundamental process in carbonyl chemistry. For unsymmetrical ketones, the regioselectivity of enolate formation—determining which α-carbon is deprotonated—is a critical factor. youtube.com In this compound, the regiochemistry is unambiguously controlled by the substitution pattern. The C-2 position bears a quaternary carbon (gem-dimethyl group) and has no α-hydrogens, making deprotonation impossible at this site. Therefore, enolization can only occur at the C-6 position.

While regioselectivity is not an issue, the conditions of deprotonation can influence the geometry of the resulting enolate. The formation of enolates can be under either kinetic or thermodynamic control. udel.edu

Kinetic Control : Achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). These conditions favor the rapid removal of the most accessible proton, leading to the kinetic enolate. masterorganicchemistry.comyoutube.com

Thermodynamic Control : Favored by using a weaker base (e.g., sodium hydride or an alkoxide) at higher temperatures. These reversible conditions allow for equilibration, leading to the formation of the more stable, more substituted enolate, known as the thermodynamic enolate. udel.edumasterorganicchemistry.com

In the case of this compound, since only the C-6 enolate can form, the distinction between kinetic and thermodynamic control primarily affects the potential for equilibration and subsequent reaction stereoselectivity rather than regioselectivity. The choice of base and reaction conditions remains crucial for controlling the outcome of subsequent alpha-substitution reactions.

Alpha-Substitution Reactions at C-2 and C-6 Positions

As established, the enolate of this compound can only form at the C-6 position. This enolate is a potent nucleophile and can react with various electrophiles in α-substitution reactions.

Alpha-alkylation and alpha-halogenation proceed via the C-6 enolate. The enolate ion reacts with an alkyl halide in an S_N2 reaction to form a new carbon-carbon bond at the C-6 position. ualberta.ca The success of this reaction depends on using a primary or methyl halide to avoid competing elimination reactions.

The alkylation of the related 2,2-dimethylcyclohexanone (B156460) has been demonstrated, where treatment with LDA followed by an alkyl halide leads to substitution at the C-6 position. ualberta.caualberta.ca A similar outcome is expected for this compound, where the reaction would yield 6-alkyl-6-isopropyl-2,2-dimethylcyclohexanone.

| Step | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| 1. Enolate Formation | Lithium Diisopropylamide (LDA) in THF, -78°C | C-6 Lithium Enolate | Irreversible deprotonation at the only available α-carbon (C-6). |

| 2. Alkylation | Alkyl Halide (e.g., Methyl Iodide, CH₃I) | 6-Alkyl-6-isopropyl-2,2-dimethylcyclohexanone | The nucleophilic enolate attacks the electrophilic alkyl halide in an S_N2 reaction. |

The C-6 carbon in the starting material is a stereocenter. When the planar C-6 enolate is formed and subsequently reacts with an electrophile, a new stereocenter is created if the incoming electrophile is not identical to the isopropyl group. This leads to the possibility of forming two diastereomers. The stereochemical outcome of this functionalization is influenced by the direction of the electrophile's approach to the enolate.

The electrophile can attack the enolate from either the same face as the existing isopropyl group (a syn attack) or the opposite face (anti attack). The steric bulk of the isopropyl group is expected to direct the incoming electrophile to the less hindered, anti face. This principle of diastereoselective control is crucial in stereoselective synthesis. researchgate.net The degree of diastereoselectivity will depend on several factors, including:

The size of the electrophile.

The nature of the cation associated with the enolate (e.g., Li⁺, K⁺).

The presence of additives that can coordinate to the cation.

The reaction temperature.

By carefully controlling these conditions, it is often possible to favor the formation of one diastereomer over the other, a key goal in the synthesis of complex molecules.

Rearrangement Reactions Involving the Cyclohexanone (B45756) Framework

The structural framework of this compound, characterized by significant steric hindrance around the carbonyl group and the presence of a quaternary carbon center, presents a unique substrate for investigating various rearrangement reactions. While specific studies on this exact molecule are not prevalent in the reviewed literature, the behavior of similarly substituted cyclic ketones in classic rearrangement reactions, such as the Favorskii and Baeyer-Villiger rearrangements, allows for informed predictions regarding its reactivity.

One of the most relevant transformations for α-halo derivatives of this compound would be the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. nih.govwikipedia.org For cyclic α-halo ketones, this process is a well-established method for forming smaller rings. wikipedia.orgadichemistry.com The generally accepted mechanism proceeds through the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com In the case of an α-halogenated this compound, the reaction would be initiated by deprotonation at the α'-position (C6), leading to an enolate. Subsequent intramolecular nucleophilic attack would displace the halide to form a highly strained bicyclo[4.1.0]heptanone intermediate. The regioselectivity of the subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) on the cyclopropanone is crucial. Cleavage of the bond that leads to the more stable carbanion is generally favored. adichemistry.com Given the substitution pattern of this compound, the cleavage of the C1-C6 bond would be anticipated, leading to a cyclopentanecarboxylic acid derivative with the isopropyl and gem-dimethyl groups retained on the newly formed five-membered ring.

Another significant rearrangement to consider is the Baeyer-Villiger oxidation , which transforms a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid or peroxide. wikipedia.orgorganic-chemistry.org The regioselectivity of this reaction is dictated by the migratory aptitude of the groups attached to the carbonyl carbon, with tertiary alkyl groups showing a high propensity to migrate. organic-chemistry.org The generally accepted mechanism involves the formation of a Criegee intermediate. wikipedia.org For this compound, there are two potential migrating groups: the C2 carbon, which is part of a quaternary center, and the C6 carbon, which is a tertiary center. Based on the established migratory preferences (tertiary alkyl > secondary alkyl), the migration of the more substituted C6 carbon bearing the isopropyl group would be expected to be favored. This would lead to the formation of a seven-membered lactone. Theoretical studies on the Baeyer-Villiger oxidation of substituted cyclohexanones have shown that the transition state energies can be influenced by the nature and position of the substituents, which in turn dictates the regiochemical outcome. nih.govresearchgate.netrsc.org

The table below summarizes the predicted products for these key rearrangement reactions.

| Rearrangement Reaction | Predicted Product from this compound derivative |

| Favorskii Rearrangement (of α-halo derivative) | Substituted cyclopentanecarboxylic acid |

| Baeyer-Villiger Oxidation | Substituted oxepan-2-one (seven-membered lactone) |

Functionalization of Peripheral Isopropyl and Methyl Groups

The isopropyl and gem-dimethyl groups on the this compound scaffold offer opportunities for peripheral functionalization, allowing for the synthesis of a diverse range of derivatives. While direct studies on this specific ketone are limited, established methodologies for the functionalization of alkyl groups in complex molecules can be applied.

The gem-dimethyl group at the C2 position is a common structural motif in natural products. nih.gov Its functionalization can be challenging due to the lack of inherent reactivity. However, methods involving C-H activation have emerged as powerful tools. For instance, palladium-catalyzed sequential C-H activation has been used to convert gem-dimethyl groups into 1,3-diiodide derivatives, which can then undergo radical cyclization to form cyclopropane rings. psu.edu Such a strategy, if applied to this compound, could lead to the formation of a spirocyclic derivative.

The isopropyl group at the C6 position contains a tertiary C-H bond, which is generally more reactive towards radical-mediated reactions than primary or secondary C-H bonds. This provides a handle for selective functionalization. For example, oxidation reactions could introduce a hydroxyl group at the tertiary position of the isopropyl substituent.

Furthermore, the methyl groups within both the isopropyl and gem-dimethyl substituents could potentially be functionalized through various synthetic strategies, although selectivity might be a challenge. The table below outlines potential functionalization strategies and the resulting products.

| Peripheral Group | Functionalization Strategy | Potential Product |

| gem-Dimethyl Group | Pd-catalyzed C-H activation and iodination followed by radical cyclization | Spiro[5.2]octan-4-one derivative |

| Isopropyl Group | Selective oxidation of the tertiary C-H bond | 6-(1-hydroxy-1-methylethyl)-2,2-dimethylcyclohexanone |

| Methyl Groups | Radical halogenation | Halogenated derivatives |

Detailed Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of the transformations of this compound. While direct mechanistic studies on this specific compound are not available, insights can be drawn from theoretical and experimental investigations of analogous systems. Key tools for such elucidation include the study of kinetic isotope effects and computational transition state analysis.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the mechanism of a reaction by observing the change in reaction rate upon isotopic substitution. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

In the context of the Favorskii rearrangement , a key mechanistic question is the timing of the proton transfer from the α'-carbon. If the deprotonation at C6 is the rate-determining step, replacing the hydrogen at this position with deuterium would be expected to result in a primary kinetic isotope effect (kH/kD > 1). This would provide strong evidence for a mechanism where enolate formation is the slow step.

For the Baeyer-Villiger oxidation , the migration of an alkyl group is generally considered the rate-determining step. wikipedia.org Investigating the KIE by isotopic labeling of the migrating carbon (e.g., with ¹³C or ¹⁴C) could provide insights into the nature of the transition state. A significant KIE would support a mechanism where the C-C bond to the migrating group is substantially weakened in the transition state.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis through computational chemistry provides a detailed picture of the reaction pathway, including the structures and energies of transition states and intermediates. This approach is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving sterically hindered molecules like this compound.

For the Baeyer-Villiger oxidation , computational studies on substituted cyclohexanones have been used to calculate the Gibbs free energies of the transition states for the migration of different alkyl groups. nih.gov These calculations can help to predict which group will preferentially migrate. In the case of this compound, a transition state analysis could definitively determine whether the C2 (quaternary) or C6 (tertiary) carbon migrates by comparing the activation barriers for the two possible pathways. Such calculations would take into account both electronic and steric factors.

Reaction coordinate mapping provides a visualization of the energy landscape along the reaction pathway. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, passing through the transition state. For the Favorskii rearrangement , reaction coordinate mapping could be used to explore the concerted versus stepwise nature of the cyclopropanone formation and its subsequent ring-opening. This would involve calculating the energy profile as a function of key geometric parameters, such as the forming C-C bond and the breaking C-halogen bond.

The table below summarizes the application of these mechanistic tools to the potential reactions of this compound.

| Mechanistic Tool | Application to this compound Reactions | Information Gained |

| Kinetic Isotope Effect | Deuterium labeling at C6 in the Favorskii rearrangement | Role of deprotonation in the rate-determining step |

| Transition State Analysis | Comparison of activation energies for C2 vs. C6 migration in the Baeyer-Villiger oxidation | Prediction of regioselectivity |

| Reaction Coordinate Mapping | Visualization of the energy profile for the Favorskii rearrangement | Insight into the concerted vs. stepwise nature of the mechanism |

Conformational Analysis and Stereochemical Characterization of 6 Isopropyl 2,2 Dimethylcyclohexanone

Preferred Chair Conformations and Conformational Equilibria

The conformational landscape of 6-Isopropyl-2,2-dimethylcyclohexanone is dominated by two primary chair conformations that are in equilibrium through a process of ring inversion. The relative stability of these two conformers is determined by the steric demands of the substituents, specifically the isopropyl group at the C-6 position and the gem-dimethyl groups at the C-2 position.

In substituted cyclohexanes, substituents preferentially occupy the equatorial position to minimize steric strain. The larger the substituent, the stronger this preference. The equilibrium will, therefore, heavily favor the conformer where the bulky isopropyl group is in the equatorial position.

Conformer A (Isopropyl Equatorial): In this conformation, the large isopropyl group occupies the more spacious equatorial position, minimizing steric interactions. One of the methyl groups of the gem-dimethyl pair is axial, and the other is equatorial.

Conformer B (Isopropyl Axial): In the ring-flipped conformation, the isopropyl group is forced into the more sterically hindered axial position, leading to significant destabilization. Consequently, the gem-dimethyl groups have one methyl in the equatorial and one in the axial position.

The equilibrium between these two conformations is not balanced. The energy difference between having a substituent in an axial versus an equatorial position is quantified by its "A-value." A larger A-value signifies a greater preference for the equatorial position.

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kJ/mol) |

|---|---|

| Methyl (-CH₃) | 7.3 |

Data sourced from established values in organic chemistry literature.

Given the significantly large A-value for the isopropyl group, the equilibrium will overwhelmingly lie towards Conformer A, where it is in the equatorial position. The presence of the gem-dimethyl group at the C-2 position further influences the ring's conformation but does not change the fundamental preference of the larger C-6 substituent.

Steric Strain Contributions (e.g., 1,3-Diaxial Interactions, Gauche Butane Interactions)

The primary reason for the destabilization of the axial conformer (Conformer B) is the presence of significant steric strain. This strain arises from several types of unfavorable non-bonded interactions.

1,3-Diaxial Interactions: When the isopropyl group is in the axial position, it is brought into close proximity with the axial hydrogen atoms on C-2 and C-4. This leads to repulsive steric interactions known as 1,3-diaxial interactions. ucla.eduanokaramsey.edu These interactions are a major source of strain in the molecule. anokaramsey.edu The axial methyl group of the gem-dimethyl moiety also experiences 1,3-diaxial interactions with the axial hydrogen on C-4 and C-6.

Gauche Butane Interactions: Gauche butane interactions occur in cyclohexane (B81311) rings between adjacent substituents or between a substituent and a ring carbon. stackexchange.comyoutube.com In the context of this compound:

An axial isopropyl group will have gauche butane-type interactions with the C-1 and C-5 carbons of the ring.

In the more stable conformer with an equatorial isopropyl group, these specific gauche interactions are minimized. libretexts.orglibretexts.org

The cumulative effect of these steric strains makes the conformation with the axial isopropyl group significantly higher in energy.

Table 2: Estimated Steric Strain Contributions in the Axial Conformer

| Type of Interaction | Description | Estimated Energy (kJ/mol) |

|---|---|---|

| 1,3-Diaxial Interaction | Axial isopropyl group with axial hydrogens at C-2 and C-4. | ~8.6 |

| 1,3-Diaxial Interaction | Axial methyl group with axial hydrogens at C-4 and C-6. | ~7.3 |

Note: These values are estimates based on standard values for individual interactions. libretexts.orglibretexts.org

Influence of Isopropyl and Gem-Dimethyl Groups on Ring Inversion Barriers and Dynamics

The substituents on the cyclohexane ring not only determine the preferred conformation but also influence the dynamics of the ring inversion process. The energy barrier for the chair-to-chair interconversion is affected by the size and nature of these groups.

The presence of the bulky isopropyl group significantly raises the energy barrier to ring inversion. For the ring to flip, it must pass through higher-energy transition states, such as the half-chair or twist-boat conformations. The isopropyl group will experience substantial steric hindrance during this process, making the transition more difficult and slowing down the rate of inversion.

Furthermore, the gem-dimethyl group at the C-2 position contributes to the so-called Thorpe-Ingold effect or gem-dimethyl effect . wikipedia.org This effect can alter the bond angles within the ring, potentially reducing ring strain in some contexts but also affecting the flexibility of the ring. wikipedia.orgnih.gov The presence of a quaternary carbon can increase the rate of cyclization reactions by bringing reactive groups closer together, a principle that also speaks to its influence on the ring's internal dynamics. wikipedia.org In this molecule, the gem-dimethyl group helps to lock the ring into a more rigid conformation, further contributing to a higher barrier for ring inversion.

Diastereoselectivity and Enantioselectivity in Reactions Dictated by Conformational Preferences

The strong conformational bias of this compound has profound implications for its reactivity, particularly in stereoselective reactions. With the molecule predominantly existing in the conformation where the isopropyl group is equatorial, the two faces of the carbonyl group (at C-1) are not equivalent.

Diastereoselectivity: Nucleophilic attack on the carbonyl carbon is highly sensitive to the steric environment.

Axial Attack: Attack from the axial face is generally hindered by the axial hydrogens at C-3 and C-5.

Equatorial Attack: Attack from the equatorial face is typically less hindered.

In this specific molecule, the presence of the gem-dimethyl group at C-2 and the equatorial isopropyl group at C-6 creates a specific steric landscape. The stereochemical outcome of, for example, a reduction reaction using a hydride reagent like sodium borohydride, would be highly predictable. The hydride will preferentially attack from the less sterically encumbered face, leading to a major diastereomer of the corresponding alcohol. The reduction of similar substituted cyclohexanones has been shown to be highly dependent on the steric bulk of both the substituents and the reducing agent.

Enantioselectivity: Since this compound is a chiral molecule (due to the stereocenter at C-6), reactions can also be designed to be enantioselective. Chiral reagents or catalysts can differentiate between the two enantiomers of the ketone or can control the formation of a new stereocenter with a specific configuration. For instance, enantioselective deprotonation using a chiral lithium amide base could lead to the formation of a specific enolate, which can then be used in further stereoselective alkylation reactions.

Stereochemical Assignment Methodologies for Chiral Centers (C-6)

The carbon atom at position 6, bonded to the isopropyl group, is a stereocenter. Determining its absolute configuration (R or S) is essential for a complete stereochemical characterization.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. This involves ranking the four groups attached to the chiral center and orienting the lowest priority group away from the viewer.

Experimentally, the stereochemistry can be assigned through various methods:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained.

Conversion to a Known Compound: The molecule can be chemically converted, through a series of reactions with known stereochemical outcomes, into a compound whose absolute configuration is already established.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the chirality of a molecule and can be used to assign the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical predictions.

Spectroscopic Probes for Conformational Elucidation (e.g., Advanced NMR Techniques, Chiroptical Spectroscopy)

Spectroscopic techniques are indispensable tools for elucidating the conformational and stereochemical details of this compound.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for conformational analysis in solution. auremn.org.br

¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (the Karplus relationship). Large coupling constants (typically 8-13 Hz) are observed for axial-axial protons, while smaller values are seen for axial-equatorial and equatorial-equatorial protons. This allows for the direct determination of the orientation of the protons on the ring, and by extension, the conformation of the ring itself.

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms. diva-portal.org For example, a strong NOE signal between the axial isopropyl group and the axial hydrogens at C-2 and C-4 would be expected in the less stable conformer, confirming the 1,3-diaxial relationship. diva-portal.org

¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the ring are also sensitive to the conformation and can provide supporting evidence for the stereochemical assignment.

Chiroptical Spectroscopy: As a chiral molecule, this compound will be optically active.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry and conformation of the molecule, particularly the environment around the carbonyl chromophore. The "Octant Rule" for cyclohexanones can be applied to predict the sign of the Cotton effect in the CD spectrum, which can help in assigning the absolute configuration of the C-6 stereocenter.

Computational and Theoretical Studies on 6 Isopropyl 2,2 Dimethylcyclohexanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the electronic structure and inherent stability of 6-isopropyl-2,2-dimethylcyclohexanone. These calculations, which solve the Schrödinger equation for the molecule, provide detailed information about molecular orbitals, electron distribution, and thermodynamic stability.

Research on related cyclic ketones demonstrates that methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3), can be employed to determine the electronic properties. For this compound, these calculations would reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.

The distribution of electron density, calculated through methods such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the chemical bonds and the partial atomic charges. In this compound, this would highlight the polarization of the carbonyl group and the electronic effects of the isopropyl and dimethyl substituents on the cyclohexanone (B45756) ring. These electronic features are key to understanding the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Representative Quantum Chemical Data for a Substituted Cyclohexanone

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.1 D | Measure of molecular polarity |

Note: The values in this table are illustrative for a substituted cyclohexanone and would need to be specifically calculated for this compound.

Density Functional Theory (DFT) for Conformational Landscapes and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized organic molecules like this compound. DFT is particularly powerful for exploring the conformational landscapes and energy profiles of flexible molecules.

The cyclohexanone ring can exist in several conformations, with the chair conformation being the most stable. For this compound, the presence of bulky isopropyl and dimethyl groups will significantly influence the preferred conformation. DFT calculations can be used to optimize the geometries of different possible chair and boat conformations and to calculate their relative energies.

The most stable conformation will be the one that minimizes steric interactions. For this compound, this would likely involve placing the bulky isopropyl group in an equatorial position to avoid unfavorable 1,3-diaxial interactions. DFT calculations can quantify these energy differences, providing a detailed understanding of the conformational equilibrium.

Energy profiles for ring inversion can also be calculated using DFT. This involves mapping the potential energy surface as the molecule transitions from one chair conformation to another, allowing for the determination of the energy barriers for this process.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's conformational changes at a given temperature.

For this compound, MD simulations can be used to study the flexibility of the cyclohexanone ring and the rotational freedom of the isopropyl group. These simulations can reveal the timescales of conformational transitions, such as ring flipping and the rotation of substituents. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformations and the pathways for interconversion between them. This dynamic perspective is crucial for understanding how the molecule behaves in a real-world environment, such as in solution.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, several spectroscopic techniques can be simulated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.gov By calculating the NMR spectra for different possible conformations and comparing the Boltzmann-averaged predicted spectrum with the experimental one, the true conformational preference of the molecule can be determined.

Vibrational Spectroscopy: DFT calculations can also be used to predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule. Comparing the predicted spectrum with the experimental one can help in the assignment of the observed spectral bands to specific molecular vibrations, such as the characteristic C=O stretch of the ketone group.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Cyclohexanone Derivative

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| 13C NMR (C=O) | 210.5 ppm | 211.2 ppm |

| 1H NMR (alpha-proton) | 2.35 ppm | 2.31 ppm |

| IR (C=O stretch) | 1725 cm-1 | 1718 cm-1 |

Note: The values in this table are illustrative and highlight the typical accuracy of such predictions.

In Silico Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to explore the potential reactivity of this compound by modeling reaction pathways and identifying transition states. This in silico analysis can provide valuable insights into reaction mechanisms and predict the feasibility of different chemical transformations.

For example, the photochemical reactions of cyclohexanones have been studied computationally. uci.edu These studies can be extended to this compound to investigate its behavior upon exposure to light. By mapping the potential energy surfaces of the ground and excited states, it is possible to identify the most likely photochemical reaction pathways, such as ring-opening or rearrangement reactions.

Transition state theory can be applied to calculate the activation energies for various reactions, such as nucleophilic addition to the carbonyl group or enolate formation. By identifying the lowest energy transition states, the most favorable reaction pathways can be predicted. This information is crucial for designing synthetic routes and understanding the chemical behavior of the molecule.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or selectivity. nih.gov For a class of compounds like substituted cyclohexanones, QSRR models can be developed to predict their behavior in specific reactions.

In the context of this compound, a QSRR study could involve synthesizing a series of related cyclohexanones with different substituents and measuring their reaction rates for a particular transformation. Computational chemistry would then be used to calculate a variety of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices.

By using statistical methods like multiple linear regression or partial least squares, a correlation can be established between these descriptors and the observed reactivity. The resulting QSRR model could then be used to predict the reactivity of other, unsynthesized cyclohexanone derivatives, including this compound. Such models are valuable tools in rational drug design and catalyst development. frontiersin.org

Role of 6 Isopropyl 2,2 Dimethylcyclohexanone As a Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Complex Natural Products

There is no available scientific literature detailing the use of 6-Isopropyl-2,2-dimethylcyclohexanone as a starting material or key intermediate in the total synthesis of any complex natural products. The total synthesis of natural products often relies on readily available or strategically designed building blocks to construct intricate molecular architectures. While simpler cyclohexanone (B45756) derivatives are common precursors, the specific substitution pattern of this compound does not appear in published synthetic routes.

Application in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds

The application of this compound in the synthesis of advanced pharmaceutical intermediates or scaffolds is not documented in the available research. Medicinal chemistry frequently employs cyclic ketones as scaffolds for the development of new therapeutic agents. The specific stereochemistry and substitution of these rings are critical for biological activity. The lack of data suggests that this particular compound has not been a focus of pharmaceutical development programs or that such research is not in the public domain.

Development of Novel Chemical Entities Utilizing the Cyclohexanone Scaffold

No novel chemical entities derived from the this compound scaffold have been reported in the scientific literature. The development of new molecules for various applications, from pharmaceuticals to agrochemicals, often begins with a unique and functionalized core structure. At present, there is no evidence to suggest that this compound has been utilized for this purpose.

Strategies for Chiral Pool Synthesis Incorporating this compound

Information regarding the use of this compound in chiral pool synthesis is not available. Chiral pool synthesis utilizes enantiomerically pure natural products as starting materials to synthesize other chiral molecules. For this compound to be used in this context, an efficient method for its asymmetric synthesis or resolution would first need to be developed and reported.

Use in Materials Science: Precursor for Specialty Polymers or Functional Materials

There are no documented instances of this compound being used as a precursor for the synthesis of specialty polymers or functional materials. While ketones can be incorporated into polymer backbones or used to functionalize materials, the specific properties that this compound might impart to a material have not been investigated or reported.

Advanced Analytical Methodologies for the Study of 6 Isopropyl 2,2 Dimethylcyclohexanone

High-Resolution 2D-NMR Spectroscopy for Complete Structural and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 6-Isopropyl-2,2-dimethylcyclohexanone. By spreading the NMR information into two dimensions, it resolves spectral overlap and reveals intricate details about the molecule's framework and spatial arrangement.

Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental 2D-NMR experiments that, in concert, establish the complete bonding network of the molecule.

COSY (Correlation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would reveal correlations between adjacent protons, such as the methine proton of the isopropyl group and its neighboring methyl protons, as well as the protons on the cyclohexanone (B45756) ring that are coupled to each other. This allows for the tracing of the proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of its directly bonded carbon atom. This provides an unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular structure by identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, in this compound, HMBC would show correlations from the methyl protons of the gem-dimethyl group at the C2 position to the carbonyl carbon (C1) and the C3 carbon. Similarly, correlations from the isopropyl methine proton to the C6 carbon of the cyclohexanone ring would be observed, confirming the substitution pattern.

A hypothetical table of expected key HMBC correlations for this compound is presented below.

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Confirmed |

| H of Isopropyl CH | C5, C1 (carbonyl) | Attachment of isopropyl group to C6 |

| Protons of Isopropyl CH₃ | C6 | Connectivity within the isopropyl group and to the ring |

| Protons of C2-(CH₃)₂ | C1 (carbonyl), C3 | Gem-dimethyl group at C2 |

| Protons on C3 | C1 (carbonyl), C2, C4, C5 | Connectivity of the cyclohexanone ring |

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful 2D-NMR techniques that provide information about the spatial proximity of atoms, which is essential for determining the stereochemistry and conformational preferences of this compound.

These experiments detect through-space interactions between protons that are close to each other, irrespective of whether they are connected through bonds. For a substituted cyclohexanone, which can exist in various chair and boat conformations, NOESY/ROESY is critical. For example, the observation of a NOE between a proton on the isopropyl group and a specific proton on the cyclohexanone ring can define the orientation of the isopropyl substituent (axial vs. equatorial) and the preferred conformation of the ring. The relative intensities of the NOE cross-peaks can also be used to estimate inter-proton distances, providing a more detailed picture of the molecule's three-dimensional structure in solution.

| Interacting Protons | Implied Spatial Proximity | Conformational Insight |

| Isopropyl CH proton ↔ Axial H on C5 | Axial orientation of the isopropyl group | Preferred chair conformation |

| One of the C2-CH₃ groups ↔ Axial H on C3 | Steric hindrance and ring puckering | Detailed conformational analysis |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound with high confidence. This precise mass measurement is a cornerstone of structural confirmation.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for cyclohexanone derivatives include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. Analysis of the fragments produced upon ionization can help to confirm the positions of the substituents on the cyclohexanone ring. For instance, the loss of an isopropyl radical or a methyl radical would be expected fragmentation pathways for this molecule, and the precise masses of the resulting fragment ions can be used to deduce their elemental formulas, further corroborating the proposed structure.

| Ion | m/z (calculated) | Possible Fragmentation Pathway |

| [M]+ | C₁₁H₂₀O | Molecular Ion |

| [M - CH₃]+ | C₁₀H₁₇O | Loss of a methyl group from C2 |

| [M - C₃H₇]+ | C₈H₁₃O | Loss of the isopropyl group from C6 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if crystalline derivatives are studied)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a crystalline derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles.

Crucially, for chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters. In the case of this compound, which has a stereocenter at the C6 position, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom would definitively establish its (R) or (S) configuration. This information is often unattainable with the same level of certainty using other analytical methods.

Chiral Chromatography (HPLC/GC) for Enantiomeric and Diastereomeric Excess Determination and Separation

Since this compound possesses a chiral center at C6, it can exist as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. The choice of the CSP and the chromatographic conditions (mobile phase for HPLC, temperature program for GC) are critical for achieving baseline separation. By integrating the peak areas of the two enantiomers, the enantiomeric excess can be accurately quantified. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other.

| Technique | Chiral Stationary Phase Type | Principle of Separation |

| Chiral GC | Cyclodextrin derivatives | Inclusion complexation |

| Chiral HPLC | Polysaccharide derivatives (e.g., cellulose, amylose) | Chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric effects |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also serve as a conformational fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the range of 1705-1725 cm⁻¹. The exact position of this band can be influenced by the conformation of the cyclohexanone ring. The spectrum would also show characteristic absorptions for C-H stretching and bending vibrations of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR. Raman spectroscopy is often more sensitive to the vibrations of the carbon skeleton, providing a detailed fingerprint of the molecule's structure. In some cases, specific low-frequency Raman bands can be correlated with particular conformational isomers.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C=O stretch | 1705 - 1725 | IR (strong), Raman (moderate) |

| C-H stretch (sp³) | 2850 - 3000 | IR (strong), Raman (strong) |

| C-H bend | 1350 - 1470 | IR (moderate), Raman (moderate) |

In-Situ Reaction Monitoring Techniques (e.g., IR, NMR) for Reaction Progress and Intermediate Identification

The real-time analysis of chemical reactions, or in-situ monitoring, is a powerful tool in modern synthetic chemistry. mdpi.com It allows for the continuous tracking of reactant consumption, intermediate formation and decay, and product generation without the need for isolating samples from the reaction mixture. This approach provides detailed kinetic data and mechanistic insights that are often unattainable through traditional offline analytical methods. For the synthesis of this compound, in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable techniques for monitoring reaction progress and identifying transient species.

In-situ monitoring facilitates a deeper understanding of reaction kinetics, enabling the optimization of process parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. By observing the reaction profile in real-time, chemists can ensure the reaction proceeds to completion and identify any potential deviations from the expected pathway.

Infrared (IR) Spectroscopy

In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, is a robust method for monitoring the progress of reactions involving this compound. An ATR probe can be directly inserted into the reaction vessel, providing a continuous stream of spectral data. The monitoring relies on the principle that different functional groups absorb infrared radiation at characteristic frequencies.

Consider a plausible synthesis of this compound via the alkylation of 2,2-dimethylcyclohexanone (B156460) with an isopropyl halide. The progress of this reaction can be monitored by observing the disappearance of the enolate intermediate and the appearance of the final product. The key vibrational modes that would be tracked are the C=O stretch of the ketone and the C-H bends of the newly introduced isopropyl group.

Below is a data table illustrating the characteristic IR absorption bands that would be monitored during such a synthesis.

| Functional Group | Reactant/Product | Wavenumber (cm⁻¹) | Expected Trend |

| C=O (Ketone) | 2,2-dimethylcyclohexanone | ~1715 | Initial decrease as enolate is formed, then stable |

| C=C (Enolate) | Intermediate | ~1650 | Appears and then disappears |

| C-H (sp³ C-H) | This compound | ~2870-2960 | Increases as product is formed |

| C-H bend (Isopropyl) | This compound | ~1385 and ~1365 | Increases as product is formed |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy offers a more detailed picture of the reaction mixture at a molecular level. It provides quantitative data on the concentration of each species containing NMR-active nuclei (e.g., ¹H, ¹³C) and can be used to elucidate the structure of intermediates. For the synthesis of this compound, ¹H NMR would be particularly useful.

A typical setup for in-situ NMR involves a flow cell through which the reaction mixture is continuously circulated from the reactor to the NMR spectrometer. This allows for the acquisition of spectra at regular intervals without disturbing the reaction.

During the synthesis of this compound, specific proton signals would be monitored. For example, the disappearance of the α-protons of the starting material, 2,2-dimethylcyclohexanone, and the appearance of the characteristic methine and methyl proton signals of the isopropyl group in the product would be tracked.

The following table outlines the key ¹H NMR signals that would be monitored.

| Proton Environment | Compound | Approximate Chemical Shift (δ, ppm) | Expected Trend |

| α-CH₂ | 2,2-dimethylcyclohexanone | ~2.2-2.4 | Decreases |

| Isopropyl CH | This compound | ~2.5-2.8 | Increases |

| Isopropyl CH₃ | This compound | ~0.9-1.1 | Increases |

| Dimethyl CH₃ | 2,2-dimethylcyclohexanone | ~1.1 | Shifts slightly upon substitution |

The integration of these signals over time provides a direct measure of the concentration of each species, allowing for precise kinetic modeling. Furthermore, the appearance of unexpected signals could indicate the formation of byproducts or the presence of short-lived intermediates, providing valuable mechanistic information.

Future Directions and Emerging Research Avenues for 6 Isopropyl 2,2 Dimethylcyclohexanone Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 6-isopropyl-2,2-dimethylcyclohexanone will undoubtedly be guided by the principles of green chemistry. Traditional methods for constructing substituted cyclohexanones often rely on harsh reagents and generate significant waste. matec-conferences.orgmatec-conferences.org Future research will likely focus on developing catalytic and environmentally benign alternatives.

Key areas of investigation will include:

Biocatalysis: The use of enzymes to catalyze the synthesis could offer high selectivity and reduce energy consumption. matec-conferences.orgresearchgate.net Engineered enzymes could be designed to produce specific stereoisomers of the target molecule.

Innovative Catalysts: The development of novel catalysts, such as metal-organic frameworks or supported nanocatalysts, could improve atom economy and minimize the formation of by-products. matec-conferences.org

Green Solvents: Replacing conventional organic solvents with greener alternatives like supercritical CO2, ionic liquids, or even water will be a critical step in reducing the environmental impact of the synthesis. researchgate.netpersonalcaremagazine.com Research has demonstrated the utility of supercritical CO2 as a solvent for biocatalysis, where enzymes often exhibit enhanced stability. personalcaremagazine.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Cyclohexanones

| Feature | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Catalyst | Stoichiometric strong acids/bases | Biocatalysts, heterogeneous catalysts |

| Solvent | Volatile organic compounds (VOCs) | Supercritical fluids, water, bio-solvents |

| Energy Input | High temperature and pressure | Mild conditions, room temperature |

| By-products | Significant, often hazardous | Minimal, recyclable |

| Atom Economy | Often low | High |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique steric and electronic properties of this compound, conferred by the bulky isopropyl and gem-dimethyl groups, suggest that it may exhibit novel reactivity. Future research will aim to uncover and exploit these unique characteristics. Investigations into its behavior under various reaction conditions, such as photolysis or electrosynthesis, could reveal unprecedented transformations. uci.edunih.govresearchgate.net For instance, tandem carbene and photoredox-catalyzed processes have enabled the synthesis of complex cycloalkanones through novel bond formations. nih.gov Exploring such methodologies with this compound could lead to new synthetic pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. acs.orgresearchgate.netdrugdiscoveryonline.com Integrating the synthesis of this compound into flow systems will be a key area of future development. mt.comnih.gov

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. mt.com Furthermore, automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the iterative synthesis of analog libraries. unimi.itresearchgate.net This technology would be particularly valuable for exploring the synthetic utility of this compound and its derivatives.

Design and Synthesis of Advanced Analogs with Tuned Stereochemical Properties

The stereochemistry of this compound is a critical feature that influences its properties and applications. Future research will focus on the diastereoselective and enantioselective synthesis of advanced analogs with precisely controlled stereochemistry. beilstein-journals.orgnih.govresearchgate.net Methodologies such as asymmetric transfer hydrogenation using bifunctional ruthenium catalysts have proven effective for the enantioselective preparation of related cyclohexanone (B45756) derivatives. mdpi.com Applying and adapting such techniques will be crucial for accessing specific stereoisomers of this compound and its derivatives, which is essential for applications in areas like fragrance chemistry and pharmaceuticals where chirality is paramount. mdpi.comrroij.com

Deepening the Theoretical Understanding of its Reaction Dynamics and Stereoselectivity

Computational chemistry will play a pivotal role in advancing our understanding of this compound's reactivity. Theoretical studies, such as Density Functional Theory (DFT) calculations and on-the-fly molecular dynamics simulations, can provide deep insights into reaction mechanisms, transition states, and the origins of stereoselectivity. uci.edunih.govscispace.com For instance, theoretical modeling has been used to predict the photochemistry of cyclohexanone, confirming experimental findings and predicting new reaction channels. uci.edunih.gov Similar computational investigations on this compound will help to rationalize its observed reactivity and guide the design of new experiments and synthetic strategies.

Table 2: Predicted Enol Content of Various Ketones

| Ketone | Enol Content (%) | Method |

|---|---|---|

| Acetone | 0.00025 | Bromine Titration |

| Cyclopentanone | 0.0048 | Bromine Titration |

| Cyclohexanone | 0.02 | Bromine Titration |

Data from Schwarzenbach and Wittwer, illustrating the influence of ring size on enol content. scispace.com

Expansion of its Utility as a Key Chiral Building Block in Diverse Synthetic Endeavors

The inherent chirality and functional handles of this compound make it an attractive chiral building block for the synthesis of complex molecules, including natural products and pharmaceuticals. elsevierpure.comresearchgate.net Highly functionalized cyclohexanones are versatile starting materials for creating a wide range of carbocyclic and heterocyclic scaffolds. nih.govacs.orgnih.gov Future research will focus on demonstrating the utility of this compound in the total synthesis of biologically active compounds. Its rigid framework and defined stereocenters can be exploited to control the stereochemical outcome of subsequent transformations, making it a valuable tool for asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報